molecular formula C28H27F7N4O5 B10835207 2-fluoro-N-[(2R)-3-methyl-1-[3-methyl-2,4-dioxo-1-[4-(trifluoromethoxy)phenyl]-1,3,8-triazaspiro[4.5]decan-8-yl]-1-oxobutan-2-yl]-5-(trifluoromethyl)benzamide

2-fluoro-N-[(2R)-3-methyl-1-[3-methyl-2,4-dioxo-1-[4-(trifluoromethoxy)phenyl]-1,3,8-triazaspiro[4.5]decan-8-yl]-1-oxobutan-2-yl]-5-(trifluoromethyl)benzamide

Cat. No.: B10835207
M. Wt: 632.5 g/mol
InChI Key: BYITUQUWMVRENA-OAQYLSRUSA-N
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Preparation Methods

The preparation of Compound “PMID28447479-Compound-23” involves several synthetic routes and reaction conditions. One of the primary methods includes the cyclization of specific precursors under controlled conditions to form the desired compound. The industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Specific details on the synthetic routes and reaction conditions are proprietary and may require access to detailed patents or scientific publications .

Chemical Reactions Analysis

Compound “PMID28447479-Compound-23” undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Compound “PMID28447479-Compound-23” has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Compound “PMID28447479-Compound-23” involves the selective inhibition of cathepsin K, a cysteine protease enzyme. By binding to the active site of cathepsin K, the compound prevents the enzyme from degrading collagen and other extracellular matrix components. This inhibition helps reduce or delay the destruction of cartilage and subchondral bone in osteoarthritic joints. The molecular targets and pathways involved include the cathepsin K enzyme and its associated signaling pathways .

Comparison with Similar Compounds

Compound “PMID28447479-Compound-23” can be compared with other similar compounds, such as:

The uniqueness of Compound “PMID28447479-Compound-23” lies in its selective inhibition of cathepsin K, making it particularly effective in reducing cartilage and bone destruction in osteoarthritic diseases. This specificity distinguishes it from other compounds that may target different enzymes or pathways.

Properties

Molecular Formula

C28H27F7N4O5

Molecular Weight

632.5 g/mol

IUPAC Name

2-fluoro-N-[(2R)-3-methyl-1-[3-methyl-2,4-dioxo-1-[4-(trifluoromethoxy)phenyl]-1,3,8-triazaspiro[4.5]decan-8-yl]-1-oxobutan-2-yl]-5-(trifluoromethyl)benzamide

InChI

InChI=1S/C28H27F7N4O5/c1-15(2)21(36-22(40)19-14-16(27(30,31)32)4-9-20(19)29)23(41)38-12-10-26(11-13-38)24(42)37(3)25(43)39(26)17-5-7-18(8-6-17)44-28(33,34)35/h4-9,14-15,21H,10-13H2,1-3H3,(H,36,40)/t21-/m1/s1

InChI Key

BYITUQUWMVRENA-OAQYLSRUSA-N

Isomeric SMILES

CC(C)[C@H](C(=O)N1CCC2(CC1)C(=O)N(C(=O)N2C3=CC=C(C=C3)OC(F)(F)F)C)NC(=O)C4=C(C=CC(=C4)C(F)(F)F)F

Canonical SMILES

CC(C)C(C(=O)N1CCC2(CC1)C(=O)N(C(=O)N2C3=CC=C(C=C3)OC(F)(F)F)C)NC(=O)C4=C(C=CC(=C4)C(F)(F)F)F

Origin of Product

United States

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